Cas no 2172589-24-9 (2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid)

2-(5-{(9H-Fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid is a protected derivative of imidazo[4,5-c]pyridine, featuring a fluorenylmethyloxycarbonyl (Fmoc) group at the 5-position and an acetic acid moiety at the 2-position. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS) and other stepwise coupling strategies. The imidazo[4,5-c]pyridine core contributes to its potential utility in medicinal chemistry as a heterocyclic scaffold. This compound is particularly valuable for researchers requiring controlled functionalization or orthogonal protection in complex molecular architectures. Its stability under standard handling conditions ensures reliable performance in synthetic applications.
2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid structure
2172589-24-9 structure
Product Name:2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid
CAS No:2172589-24-9
MF:C23H21N3O4
MW:403.430545568466
CID:5829478
PubChem ID:165599833
Update Time:2025-06-08

2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid
    • 2172589-24-9
    • 2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
    • EN300-1556382
    • Inchi: 1S/C23H21N3O4/c27-22(28)11-21-24-19-9-10-26(12-20(19)25-21)23(29)30-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25)(H,27,28)
    • InChI Key: MROXMODUFOPHJV-UHFFFAOYSA-N
    • SMILES: O(C(N1CC2=C(CC1)N=C(CC(=O)O)N2)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 403.15320616g/mol
  • Monoisotopic Mass: 403.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 95.5Ų

2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1556382-50mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
50mg
$2416.0 2023-09-25
Enamine
EN300-1556382-100mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
100mg
$2531.0 2023-09-25
Enamine
EN300-1556382-250mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
250mg
$2646.0 2023-09-25
Enamine
EN300-1556382-500mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
500mg
$2761.0 2023-09-25
Enamine
EN300-1556382-1000mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
1000mg
$2877.0 2023-09-25
Enamine
EN300-1556382-2500mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
2500mg
$5639.0 2023-09-25
Enamine
EN300-1556382-5000mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
5000mg
$8344.0 2023-09-25
Enamine
EN300-1556382-10000mg
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
10000mg
$12371.0 2023-09-25
Enamine
EN300-1556382-0.05g
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
0.05g
$1068.0 2023-06-05
Enamine
EN300-1556382-0.1g
2-(5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid
2172589-24-9
0.1g
$1119.0 2023-06-05

2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid Related Literature

Additional information on 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo4,5-cpyridin-2-yl)acetic acid

Introduction to 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS No. 2172589-24-9)

2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS No. 2172589-24-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The molecular structure of 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid is characterized by a central imidazopyridine core flanked by a fluorenyl methoxycarbonyl group and an acetic acid moiety. The fluorenyl methoxycarbonyl group is a common protecting group used in peptide synthesis and organic chemistry due to its stability and ease of removal under mild conditions. The acetic acid functional group imparts additional reactivity and solubility properties to the molecule.

Recent studies have highlighted the potential of 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid in various biological contexts. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. The researchers also noted that the compound's mechanism of action involves the modulation of NF-κB signaling pathways, which are central to the inflammatory response.

In another study published in the Cancer Research journal in 2020, 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid was shown to have significant antitumor effects against various cancer cell lines. The compound was found to induce apoptosis and cell cycle arrest by targeting key regulatory proteins such as p53 and Bcl-2. These findings suggest that this imidazopyridine derivative may have therapeutic potential in cancer treatment.

The pharmacokinetic properties of 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid have also been investigated. A 2019 study in the Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits favorable oral bioavailability and plasma stability. These characteristics are crucial for its development as a potential drug candidate. Additionally, the compound's low toxicity profile in preclinical studies further supports its safety for therapeutic use.

The synthesis of 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid has been optimized using modern synthetic techniques. A key step in the synthesis involves the coupling of a fluorenyl methoxycarbonyl chloride with an imidazopyridine intermediate under mild conditions. This approach ensures high yields and purity of the final product. The synthetic route is scalable and suitable for large-scale production in pharmaceutical settings.

In conclusion, 2-(5-{(9H-fluoren-9-yl)methoxycarbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-2-yl)acetic acid (CAS No. 2172589-24-9) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive candidate for further research and clinical evaluation. Ongoing studies are expected to uncover additional therapeutic uses and optimize its pharmacological properties for various medical conditions.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd